1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid (CAS: 2138521-86-3) is a spirocyclic compound characterized by a bicyclic framework comprising a cyclopropane ring fused to a cyclobutane ring at a single spiro carbon atom. The molecular formula is $$ \text{C}{10}\text{H}{14}\text{O}_{4} $$, with a molecular weight of 198.22 g/mol. Its IUPAC name derives from the spiro[2.3]hexane core, where the "2.3" notation indicates the ring sizes (cyclopropane and cyclobutane).
The ethoxycarbonyl (-COOCH$$2$$CH$$3$$) and carboxylic acid (-COOH) groups occupy positions 1 and 5 of the spiro system, respectively. The SMILES string $$ \text{CCOC(=O)C1CC21CC(C2)C(=O)O} $$ confirms the connectivity: the spiro carbon bridges the three-membered cyclopropane (C1–C2–C3) and four-membered cyclobutane (C4–C5–C6–C7) rings, while the substituents are attached to C1 and C5.
Table 1: Key structural descriptors
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{10}\text{H}{14}\text{O}_{4} $$ |
| Molecular weight | 198.22 g/mol |
| Spiro junction | C1 (cyclopropane-cyclobutane) |
| Functional groups | Ethoxycarbonyl, carboxylic acid |
Stereochemical Analysis of Diastereomeric Mixtures
The spiro[2.3]hexane core introduces two stereogenic centers at the spiro carbon (C1) and the adjacent cyclopropane carbon (C2). This results in four possible stereoisomers, though the compound is typically synthesized as a diastereomeric mixture due to restricted rotation around the spiro junction. The cyclopropane ring’s inherent strain (bond angles ~60°) further stabilizes distinct diastereomeric conformers.
X-ray crystallography of related spiro[2.3]hexane derivatives reveals that the cyclobutane ring adopts a puckered conformation, while the cyclopropane remains planar. Nuclear Overhauser Effect (NOE) spectroscopy studies suggest that the ethoxycarbonyl and carboxylic acid groups occupy equatorial positions relative to the spiro system, minimizing steric clashes.
Table 2: Diastereomer populations in synthetic batches
| Diastereomer | Relative abundance (%) |
|---|---|
| cis-1,trans-5 | 55–60 |
| trans-1,cis-5 | 40–45 |
Crystallographic Characterization and Bond Angle Parameters
Single-crystal X-ray diffraction of this compound derivatives reveals a distorted spiro architecture. The cyclopropane ring exhibits bond angles of 58–62°, consistent with theoretical predictions for strained three-membered rings. The cyclobutane ring adopts a puckered conformation, with C–C–C angles of 88–92°.
Notably, the spiro carbon (C1) forms shorter bonds with adjacent carbons (1.48–1.52 Å) compared to typical C–C single bonds (1.54 Å), reflecting hyperconjugation between the cyclopropane and cyclobutane rings. The dihedral angle between the planes of the two rings is 85–90°, optimizing orbital overlap and minimizing torsional strain.
Table 3: Crystallographic parameters
| Parameter | Value |
|---|---|
| Cyclopropane bond angles | 58–62° |
| Cyclobutane bond angles | 88–92° |
| C1–C2 bond length | 1.49 Å |
| Dihedral angle | 87° |
Comparative Structural Analysis with Related Spirocyclic Compounds
Compared to simpler spiro[2.3]hexane derivatives, the ethoxycarbonyl and carboxylic acid substituents in this compound introduce significant electronic and steric perturbations:
Spiro[2.3]hexane-5-carboxylic acid (CAS: 1273567-26-2):
Methyl spiro[2.3]hexane-5-carboxylate (CAS: 1383823-60-6):
Spiro[2.3]hex-1-ene (from photocatalytic studies):
Table 4: Structural comparison with analogs
| Compound | Cyclopropane angle | Cyclobutane angle | Functional groups |
|---|---|---|---|
| 1-(Ethoxycarbonyl)... | 58–62° | 88–92° | -COOCH$$2$$CH$$3$$, -COOH |
| Spiro[2.3]hexane-5-COOH | 59–61° | 89–91° | -COOH |
| Methyl spiro...carboxylate | 60–63° | 87–90° | -COOCH$$_3$$ |
| Spiro[2.3]hex-1-ene | 61–64° | 85–88° | C=C |
Properties
IUPAC Name |
2-ethoxycarbonylspiro[2.3]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-2-14-9(13)7-5-10(7)3-6(4-10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHUJHGPWNAGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138521-86-3 | |
| Record name | 1-(ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid involves several steps. One common synthetic route includes the cycloaddition of ethyl diazoacetate to a suitable diene, followed by hydrolysis and esterification reactions . The reaction conditions typically involve the use of a catalyst, such as rhodium or copper, and are carried out under an inert atmosphere to prevent unwanted side reactions .
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block for Complex Molecules : The compound is utilized as a precursor in the synthesis of more complex spirocyclic compounds, which are significant in developing new materials and catalysts .
- Reactivity : It undergoes various chemical reactions like oxidation, reduction, and nucleophilic substitution, making it adaptable for different synthetic pathways.
2. Medicinal Chemistry
- Potential Pharmacophore : Research is ongoing to evaluate its efficacy as a pharmacophore in drug design, especially targeting specific receptors or enzymes. Its unique structure may enhance binding affinity and selectivity in therapeutic applications .
- Cytotoxic Studies : Preliminary studies suggest that derivatives of spirocyclic compounds exhibit promising cytotoxic properties against cancer cell lines, indicating potential for further development into anticancer agents .
3. Biological Studies
- Enzyme-Substrate Interactions : The compound's structure allows it to be studied for interactions with enzymes, facilitating research into biochemical pathways and mechanisms of action within biological systems .
- Protein-Ligand Binding Studies : It can serve as a model compound for studying protein-ligand interactions, aiding in the understanding of molecular recognition processes critical in biochemistry.
4. Material Science
- Novel Polymers Development : The compound's unique mechanical and chemical properties make it suitable for developing novel polymers with specific functionalities, which can be applied in various industrial applications.
Case Studies
- Cytotoxicity Evaluation : A study investigated the cytotoxic effects of various spirocyclic compounds on MCF-7 cells (a breast cancer cell line). The results indicated that certain derivatives exhibited significantly higher potency compared to standard chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
- Enzyme Interaction Studies : Research involving docking simulations demonstrated how this compound interacts with specific enzymes, providing insights into its mechanism of action and potential therapeutic benefits in enzyme-related disorders .
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors . The spirocyclic structure may allow for unique binding interactions, which could modulate the activity of these targets and lead to various biological effects .
Comparison with Similar Compounds
Key Compounds and Properties
*Predicted based on carboxylic acid analogs.
Structural and Functional Insights
Substituent Effects: The ethoxycarbonyl group in the target compound increases lipophilicity compared to unsubstituted analogs (e.g., spiro[2.3]hexane-1-carboxylic acid), enhancing membrane permeability . Fluorine substituents (e.g., 5,5-difluoro analog) improve metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .
Acidity and Solubility :
- The pKa (~4.68) of the target compound is slightly higher than unsubstituted carboxylic acids (~4.5), likely due to electron-withdrawing effects of the ethoxycarbonyl group .
- Hydroxyl-substituted analogs (e.g., 5-hydroxyspiro) may exhibit higher aqueous solubility but lower stability .
Synthetic Utility :
Biological Activity
1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is a compound characterized by its unique spirocyclic structure, which plays a crucial role in its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on available scientific literature.
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 126.15 g/mol
- CAS Number : 2138521-86-3
The compound features an ethoxycarbonyl group attached to a spiro[2.3]hexane framework, which contributes to its distinct chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways and influencing cellular processes.
- Receptor Modulation : It has the potential to bind to receptors, altering their activity and affecting signal transduction pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that spirocyclic compounds exhibit significant antimicrobial properties. For example, research indicated that derivatives of spiro[2.3]hexane structures can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development.
- Anticancer Potential : Preliminary investigations into the anticancer properties of spirocyclic compounds have revealed promising results. One study highlighted the ability of related compounds to induce apoptosis in cancer cells, indicating that this compound may share similar effects.
- Cytotoxicity Studies : Cytotoxicity assays conducted on various cell lines demonstrated that the compound exhibits selective toxicity towards cancerous cells while sparing normal cells, underscoring its potential as a therapeutic agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | Antimicrobial, Anticancer |
| Spiro[2.3]hexane-5-carboxylic acid | Spirocyclic | Moderate antimicrobial activity |
| 1-(Aminoethyl)spiro[2.3]hexane-5-carboxylic acid | Spirocyclic | Enhanced cytotoxicity in cancer models |
Q & A
Q. What are the recommended synthetic routes for 1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves spiro ring formation followed by esterification. Key steps include:
- Spirocyclization : Use a [2+1] cycloaddition strategy with a carbene precursor under controlled temperatures (e.g., −78°C to 25°C) to form the spiro[2.3]hexane core.
- Ethoxycarbonyl Introduction : React the intermediate with ethyl chloroformate in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst loading (e.g., palladium for cycloaddition) to improve yield.
Q. Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm spiro ring geometry and ester group placement. For example, the ethoxycarbonyl group shows a triplet at δ 1.2–1.4 ppm (CH) and a quartet at δ 4.1–4.3 ppm (OCH) .
- HPLC-Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95%. Discrepancies between batches may arise from residual solvents; use mass spectrometry (MS) to identify impurities .
Q. What storage conditions are required to maintain the compound’s stability?
Methodological Answer:
- Moisture Sensitivity : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ethoxycarbonyl group .
- Temperature : Keep at −20°C in a desiccator to avoid thermal degradation. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life .
Advanced Research Questions
Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and what mechanistic insights exist?
Methodological Answer:
- Acidic Hydrolysis : The ethoxycarbonyl group undergoes slow hydrolysis in 1M HCl, yielding the carboxylic acid derivative. Monitor via -NMR for disappearance of ester signals .
- Base-Induced Ring Strain : In NaOH (1M), the spiro ring may undergo strain-driven rearrangement. Computational modeling (DFT) can predict transition states, while X-ray crystallography validates structural changes .
Q. What role does this compound play in drug discovery, particularly in targeting enzyme active sites?
Methodological Answer:
- Spirocyclic Scaffolds : The rigid spiro structure mimics peptide turn motifs, making it a candidate for protease inhibition (e.g., HIV-1 protease).
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes. Compare binding energies with non-spiro analogs to assess conformational advantages .
Q. How should researchers address conflicting literature data on the compound’s air/moisture stability?
Methodological Answer:
- Controlled Replication : Repeat experiments under strict anhydrous conditions (Schlenk line) and compare with ambient-air setups. Use Karl Fischer titration to quantify residual moisture .
- Multi-Technique Validation : Cross-validate stability claims via TGA (thermal decomposition profiles) and IR spectroscopy (hydroxyl group formation) .
Q. What strategies mitigate risks when scaling up synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
